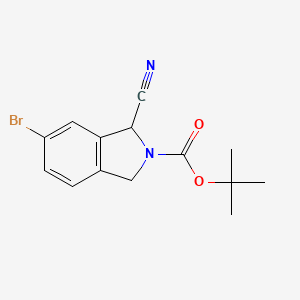![molecular formula C7H11NO2 B12854086 (2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)
(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-2-(1-bicyclo[111]pentanyl)acetic acid is a unique compound characterized by its bicyclo[111]pentane core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid typically involves the ring-opening of [1.1.1]propellane, followed by subsequent functionalization steps. One efficient method for the direct asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes involves catalytic asymmetric synthesis . This methodology offers broad scope and high efficiency, making it suitable for producing α-chiral bicyclo[1.1.1]pentanes from [1.1.1]propellane.
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing the synthesis process for large-scale production. The use of light-enabled reactions has shown promise in producing bicyclo[1.1.1]pentanes on a multi-gram scale .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Substitution: Substitution reactions are common, where functional groups on the bicyclo[1.1.1]pentane core are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug discovery and development.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. The exact molecular targets and pathways involved are still under investigation, with ongoing research aiming to elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentylamines: These compounds share the bicyclo[1.1.1]pentane core and are used as bioisosteres of arylamine motifs.
1,2-Difunctionalized bicyclo[1.1.1]pentanes: These compounds are mimetics for ortho/meta-substituted arenes and have applications in medicinal chemistry.
Uniqueness
(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid stands out due to its α-chiral center, which imparts unique stereochemical properties. This chiral center enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid |
InChI |
InChI=1S/C7H11NO2/c8-5(6(9)10)7-1-4(2-7)3-7/h4-5H,1-3,8H2,(H,9,10)/t4?,5-,7?/m1/s1 |
Clé InChI |
IPZOLHVNGOSCLN-KPPVHYKDSA-N |
SMILES isomérique |
C1C2CC1(C2)[C@@H](C(=O)O)N |
SMILES canonique |
C1C2CC1(C2)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
![[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)



![2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)

![4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol](/img/structure/B12854063.png)




![(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one](/img/structure/B12854090.png)
